1,2-Di(1-cyclopenten-1-yl)-1,2-ethanediol
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Overview
Description
1,2-Di(1-cyclopentenyl)-1,2-ethanediol is an organic compound characterized by the presence of two cyclopentenyl groups attached to a central ethanediol moiety. This compound is notable for its unique structure, which combines the properties of cyclopentenyl rings with the reactivity of a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol typically involves the reaction of cyclopentadiene with ethylene oxide under controlled conditions. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired diol. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1-cyclopentenyl)-1,2-ethanediol undergoes several types of chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halides or esters, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), acetic anhydride (Ac₂O)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, esters
Scientific Research Applications
1,2-Di(1-cyclopentenyl)-1,2-ethanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Di(1-cyclopentenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopentenyl rings may interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di(1-cyclopentenyl)ethane
- 1,2-Di(1-cyclopentenyl)ethyne
- 1,2-Di(1-cyclopentenyl)propane
Uniqueness
1,2-Di(1-cyclopentenyl)-1,2-ethanediol is unique due to its combination of cyclopentenyl rings and diol functionality. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
35811-96-2 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,2-di(cyclopenten-1-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H18O2/c13-11(9-5-1-2-6-9)12(14)10-7-3-4-8-10/h5,7,11-14H,1-4,6,8H2 |
InChI Key |
BNOIJVURKUXQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(C(C2=CCCC2)O)O |
Origin of Product |
United States |
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